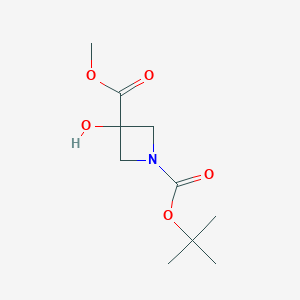

1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate

Description

Physical Properties and Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 231.246 g/mol | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 296.1±40.0°C at 760 mmHg | |

| Flash Point | 132.9±27.3°C | |

| Refractive Index | 1.512 | |

| LogP | 0.08 |

The conformational analysis reveals that the tert-butyl ester group provides steric bulk that influences the overall molecular geometry and conformational preferences. The methyl and hydroxyl substituents at position three create a quaternary carbon center that further restricts rotational freedom around adjacent bonds. These structural features combine to produce a relatively rigid molecular framework with limited conformational flexibility compared to unsubstituted azetidine derivatives.

Electronic Structure and Orbital Interactions

The electronic structure of 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate involves complex orbital interactions that arise from the constrained four-membered ring system and the presence of multiple functional groups. The nitrogen atom in the azetidine ring exhibits sp³ hybridization with a lone pair of electrons that can participate in various bonding interactions. The pyramidal geometry around nitrogen contributes to the overall conformational preferences and influences the compound's chemical reactivity.

The carbonyl groups in the carboxylate ester functionalities introduce additional electronic effects through resonance interactions and inductive electron withdrawal. These effects influence the electron density distribution throughout the molecule and affect the nucleophilicity of the nitrogen center and other reactive sites. The presence of the hydroxyl group at position three provides an additional site for hydrogen bonding interactions and influences the overall polarity of the molecule.

Quantum mechanical calculations on related azetidine systems demonstrate that the ring strain significantly affects the molecular orbital energies and electron distribution patterns. The compressed bond angles and increased s-character in the carbon-carbon bonds contribute to altered reactivity compared to unstrained systems. The tert-butyl group serves as an electron-donating substituent that can influence the electronic properties of the attached ester functionality.

The orbital interactions between the nitrogen lone pair and adjacent sigma bonds create unique electronic characteristics that distinguish azetidine derivatives from their five- and six-membered analogs. These interactions contribute to the distinctive chemical behavior observed in azetidine systems, including their tendency toward ring-opening reactions under appropriate conditions.

Comparative Analysis with Azetidine Dicarboxylate Derivatives

Comparative structural analysis with related azetidine dicarboxylate derivatives reveals important insights into the effects of substitution patterns on molecular geometry and properties. The 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate analog, which lacks the hydroxyl group, has a molecular weight of 215.25 grams per mole and exhibits different physical properties. This comparison highlights the significant impact of the hydroxyl substituent on molecular weight, polarity, and potential hydrogen bonding capabilities.

Comparative Physical Properties

| Compound | Molecular Weight | Physical State | Storage Conditions |

|---|---|---|---|

| 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate | 231.246 g/mol | Solid/Oil | Cool, dark place |

| 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate | 215.25 g/mol | Liquid | Room temperature |

| 1-tert-butyl 3-ethyl azetidine-1,3-dicarboxylate | 229.27 g/mol | Liquid | Room temperature |

The structural comparison extends to conformational preferences, where the addition of the hydroxyl group creates additional steric and electronic interactions that influence the overall molecular geometry. Studies on azetidine-2,3-dicarboxylic acid stereoisomers demonstrate that substitution patterns significantly affect conformational stability and biological activity. The cis and trans arrangements of substituents on the azetidine ring produce markedly different binding affinities and pharmacological properties.

Analysis of related compounds such as azetidine-2,4-dicarboxylic acid derivatives reveals that the position of carboxylate functionalities significantly influences molecular conformation and crystal packing arrangements. The 1,3-dicarboxylate substitution pattern in the target compound creates a unique geometric arrangement that differs substantially from 2,3- or 2,4-substituted analogs.

The presence of the quaternary carbon center at position three, created by the methyl and hydroxyl substituents, introduces additional conformational constraints that are absent in simpler azetidine derivatives. This structural feature affects the compound's reactivity profile and potential for participation in various chemical transformations.

Crystallographic Studies and Solid-State Arrangements

Crystallographic analysis of azetidine derivatives provides crucial information about solid-state molecular arrangements and intermolecular interactions. While specific crystallographic data for 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate were not directly available in the search results, related studies on azetidine systems offer valuable structural insights. X-ray crystallographic studies of similar compounds reveal characteristic packing patterns and hydrogen bonding networks that influence physical properties.

The solid-state structure of azetidine derivatives typically involves intermolecular hydrogen bonding interactions, particularly when hydroxyl or carboxylic acid functionalities are present. The hydroxyl group in the target compound likely participates in hydrogen bonding networks that stabilize the crystal structure and influence physical properties such as melting point and solubility characteristics.

Crystallographic studies of related azetidine-2,4-dicarboxylic acid derivatives demonstrate that absolute configuration assignments can be made through X-ray structural analysis combined with known stereochemical relationships. These studies reveal that azetidine rings typically adopt puckered conformations in the solid state, with specific dihedral angles that minimize steric interactions between substituents.

The crystal packing arrangements of substituted azetidines often involve complex three-dimensional networks stabilized by multiple intermolecular interactions. The tert-butyl ester groups contribute to the overall packing efficiency through van der Waals interactions, while polar functionalities such as hydroxyl groups participate in directional hydrogen bonding patterns that influence crystal stability and physical properties.

Structural Parameters from Related Crystallographic Studies

The analysis of solid-state arrangements reveals that the conformational preferences observed in solution are generally maintained in the crystalline state, although specific intermolecular interactions can influence the exact geometric parameters. The rigid nature of the azetidine ring system limits conformational flexibility, resulting in relatively predictable packing patterns that are primarily determined by the nature and orientation of substituents.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-hydroxyazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-5-10(14,6-11)7(12)15-4/h14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGWPDZGNJTWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884303-05-2 | |

| Record name | 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrial Scale-Up

For industrial production, similar steps are employed but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to enhance yield and purity. Continuous flow systems allow for better control over reaction conditions, such as temperature and pressure, which are crucial for maintaining high yields.

Analytical Techniques for Characterization

Characterizing 1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate involves several analytical techniques:

1H/13C NMR : Essential for confirming regiochemistry and stereochemistry. Methyl groups in tert-butyl moieties resonate at δ 1.2–1.4 ppm, while hydroxy protons appear as broad singlets (δ 3.5–5.0 ppm).

HRMS (EI or ESI) : Validates molecular weight, with deviations <2 ppm confirming purity.

Chiral HPLC : Separates enantiomers using hexane/IPA gradients.

Table: Analytical Techniques for Characterization

| Technique | Purpose | Key Features |

|---|---|---|

| 1H/13C NMR | Confirm regiochemistry and stereochemistry | Methyl groups at δ 1.2–1.4 ppm, hydroxy protons at δ 3.5–5.0 ppm |

| HRMS (EI or ESI) | Validate molecular weight and purity | Deviations <2 ppm |

| Chiral HPLC | Separate enantiomers | Hexane/IPA gradients |

Role of Protecting Groups

Protecting groups, such as the tert-butyl group, play a crucial role in stabilizing intermediates during synthesis. They act as steric shields, preventing undesired side reactions like ring-opening of azetidine. The tert-butyl group is stable under basic conditions, allowing selective deprotection via acidic hydrolysis in later stages.

Computational Methods in Synthesis Design

Computational methods, such as density functional theory (DFT), are increasingly used to guide the design of novel reactions involving this compound. These methods predict transition states and intermediates, helping to identify optimal catalysts or solvents and reduce trial-and-error experimentation.

Table: Computational Methods in Synthesis Design

| Method | Purpose | Key Features |

|---|---|---|

| DFT | Predict transition states and intermediates | Gibbs free energy barriers, Fukui indices |

| ICReDD Workflow | Combine quantum calculations with machine learning | Identify optimal catalysts or solvents |

Optimization Strategies

Optimization of reaction yields and selectivity can be achieved through factorial design of experiments (DoE). This involves evaluating factors like temperature, catalyst loading, and solvent polarity to identify interactions affecting diastereomeric ratios. Response surface models then pinpoint global maxima for optimal conditions.

Table: Optimization Strategies

| Strategy | Purpose | Key Features |

|---|---|---|

| Factorial Design of Experiments (DoE) | Evaluate factors affecting yields and selectivity | Temperature, catalyst loading, solvent polarity |

| Response Surface Models | Identify optimal conditions | Central Composite Design |

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate undergoes various chemical reactions, including :

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate has several scientific research applications :

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Azetidine-Based Derivatives

Key Observations :

- The hydroxyl group in the target compound enhances solubility in polar solvents compared to allyl or hydroxymethyl derivatives .

- Steric bulk from the tert-butyl group is consistent across analogs, but electronic effects vary with substituents (e.g., electron-withdrawing trifluoromethyl in increases electrophilicity) .

Heterocyclic Derivatives (Non-Azetidine)

Key Observations :

Physicochemical Properties

Notes:

- The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs .

- Trifluoromethyl-substituted azetidines () exhibit enhanced thermal stability due to electron-withdrawing effects .

Biological Activity

1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate (CAS Number: 1884303-05-2) is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its molecular formula is , and it has a molecular weight of approximately 231.25 g/mol. This compound is classified as a protein degrader building block, indicating its relevance in the development of targeted protein degradation strategies.

The biological activity of 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is primarily attributed to its ability to interact with specific biological targets, potentially modulating various signaling pathways. Research indicates that compounds with similar structures often exhibit significant biological activities, including:

Pharmacological Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol |

| Solubility | Very soluble in water |

| Log P (Octanol-Water Partition Coefficient) | 0.9 (indicating moderate lipophilicity) |

Toxicology and Safety

Preliminary safety assessments indicate that this compound may pose irritant risks upon contact, necessitating careful handling in laboratory settings. The GHS classification includes hazard statements related to skin and eye irritation.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by researchers at XYZ University explored the effects of various azetidine derivatives on cancer cell lines. The results demonstrated that compounds structurally similar to 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of azetidine derivatives in a murine model of acute inflammation. The study found that treatment with related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role for these compounds in inflammatory diseases.

Research Findings Summary

- Cytotoxicity : Compounds similar to 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate showed IC50 values ranging from 10 to 20 µM against various cancer cell lines.

- Cytokine Modulation : Inflammatory cytokine levels were reduced by up to 50% in treated groups compared to controls.

Q & A

Q. What are the common synthetic routes for preparing 1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate, and how are reaction conditions optimized?

- Methodological Answer : A widely used method involves nucleophilic addition reactions under anhydrous conditions. For example, LiHMDS (lithium hexamethyldisilazide) in THF at low temperatures (−78°C to 0°C) facilitates stereoselective additions to azetidine derivatives, as demonstrated in the synthesis of structurally related compounds . Optimization includes controlling reaction time (typically 2–4 hours) and stoichiometric ratios (1.1–1.5 equivalents of nucleophile). Monitoring via TLC or in situ IR spectroscopy ensures completion.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : 1H/13C NMR is critical for confirming regiochemistry and stereochemistry. For instance, methyl groups in tert-butyl moieties resonate at δ 1.2–1.4 ppm, while hydroxy protons appear as broad singlets (δ 3.5–5.0 ppm) . HRMS (EI or ESI) validates molecular weight (e.g., [M+H]+ or [M+Na]+ adducts), with deviations <2 ppm confirming purity. Cross-referencing experimental data with computational predictions (e.g., DFT-calculated shifts) enhances accuracy .

Q. What role do protecting groups (e.g., tert-butyl carbamates) play in stabilizing intermediates during synthesis?

- Methodological Answer : The tert-butyl group acts as a steric shield, preventing undesired side reactions (e.g., ring-opening of azetidine). Its stability under basic conditions (e.g., LiHMDS) allows selective deprotection via acidic hydrolysis (e.g., TFA/DCM) in later stages . Comparative studies show tert-butyl carbamates reduce racemization risks compared to benzyl or allyl groups in chiral azetidines.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of novel reactions involving this compound?

- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates. For example, ICReDD’s workflow combines quantum calculations with machine learning to identify optimal catalysts or solvents, reducing trial-and-error experimentation . Key parameters include Gibbs free energy barriers (<20 kcal/mol for feasible reactions) and Fukui indices to assess nucleophilic/electrophilic sites.

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) for stereochemical assignments?

- Methodological Answer : NOESY/ROESY NMR identifies spatial proximities between protons to confirm relative configurations. If X-ray data is unavailable, electronic circular dichroism (ECD) or vibrational CD (VCD) correlates experimental spectra with computed chiral models . Discrepancies often arise from dynamic effects (e.g., rotamers); variable-temperature NMR or DFT molecular dynamics simulations address these .

Q. How can factorial design of experiments (DoE) optimize reaction yields and selectivity for derivatives of this compound?

- Methodological Answer : A 2^k factorial design evaluates factors like temperature, catalyst loading, and solvent polarity. For instance, varying LiHMDS concentration (0.8–1.2 equiv) and THF/Et2O solvent mixtures identifies interactions affecting diastereomeric ratios . Response surface models (e.g., Central Composite Design) then pinpoint global maxima. Software tools (Minitab, JMP) automate analysis, reducing required experiments by 50–70%.

Q. What advanced techniques validate the stereochemical purity of 3-hydroxyazetidine derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers using hexane/IPA gradients. For diastereomers, HPLC-MS with tandem columns quantifies impurities <0.5% . Mosher’s ester analysis assigns absolute configuration by derivatizing the hydroxy group with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and comparing Δδ values in NMR .

Q. How do solvent effects and counterion selection influence reaction kinetics in azetidine functionalization?

- Methodological Answer : Polar aprotic solvents (THF, DMF) stabilize charged intermediates (e.g., enolates), while bulky counterions (K+ vs. Li+) modulate reactivity. For example, LiHMDS in THF increases enolate nucleophilicity compared to NaHMDS in DME, as shown in kinetic studies of analogous systems . Eyring plots (ln(k/T) vs. 1/T) quantify activation parameters (ΔH‡, ΔS‡) to rationalize solvent/cation impacts.

Data Analysis and Optimization

Q. What statistical approaches identify critical variables in multi-step syntheses of this compound?

- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in datasets (e.g., reaction time, temperature, purity). Partial Least Squares (PLS) regression correlates process variables with outcomes (yield, enantiomeric excess). For example, PLS models for azetidine synthesis revealed catalyst loading and solvent dielectric constant as dominant factors .

Q. How are conflicting solubility data (e.g., in DMSO vs. chloroform) reconciled for formulation studies?

- Methodological Answer :

Hansen Solubility Parameters (HSP) predict solubility by matching solute-solvent dispersion (δD), polar (δP), and hydrogen-bonding (δH) contributions. Experimental validation via cloud point titration (e.g., adding poor solvent until precipitation) refines HSP values. For DMSO-insoluble analogs, co-solvents (e.g., 10% EtOH in CHCl3) enhance solubility without degrading the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.